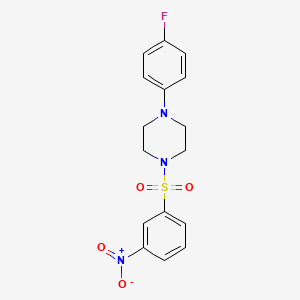

![molecular formula C21H22N2O3 B3926338 11-(2,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926338.png)

11-(2,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Vue d'ensemble

Description

This compound belongs to a novel series of 5,10-dihydro-dibenzo[b,e][1,4]diazepin-11-ones . It has been synthesized as potent and selective checkpoint kinase 1 (Chk1) inhibitors via structure-based design .

Synthesis Analysis

The synthesis of this compound involves a microwave-assisted process . The synthesis is catalyzed by silica-supported fluoroboric acid . The compound was obtained in good yield by facile synthesis .Molecular Structure Analysis

The molecular formula of the compound is C23H26N2O3 . Its average mass is 378.464 Da and its monoisotopic mass is 378.194336 Da .Chemical Reactions Analysis

The compound has been synthesized as part of a series of benzodiazepine derivatives . These derivatives have shown antioxidant potential, as evaluated by the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay .Physical and Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 551.7±50.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±1.5 mmHg at 25°C and an enthalpy of vaporization of 83.2±3.0 kJ/mol . The flash point of the compound is 287.5±30.1 °C .Applications De Recherche Scientifique

Synthesis and Spectral Properties

A study by Cortéas et al. (2004) developed a new synthesis method for creating novel derivatives of 11-(2,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. This method could potentially create compounds with pharmacological activity in the central nervous system. The products were obtained through condensation and cyclization processes, and their structures were confirmed using various spectroscopic methods (Cortéas, Banos, & Garcia-Mellado de Cortes, 2004).

Chemosensors for Metal Cations

Tolpygin et al. (2012) synthesized a series of compounds similar to this compound. They found that these compounds exhibited effective and selective fluorescent chemosensor properties for detecting Cd2+ cations. This research opens up possibilities for using such compounds in metal ion detection and environmental monitoring (Tolpygin et al., 2012).

Potential in Treating Central Nervous System Disorders

Cortés, Valencia Cornejo, & Garcia-Mellado de Cortes (2007) synthesized derivatives of dibenzo[b,e][1,4]diazepin-1-ones with potential biological and pharmacological activity as anticonvulsant and schizophrenia treatments in the central nervous system. This suggests that compounds like this compound could be explored further for their therapeutic applications (Cortés, Valencia Cornejo, & Garcia-Mellado de Cortes, 2007).

Corrosion Inhibition

Laabaissi et al. (2021) investigated the anti-corrosion properties of benzodiazepine derivatives, including compounds related to this compound. These compounds proved to be effective corrosion inhibitors for mild steel in acidic media, suggesting their potential use in industrial applications to protect metals from corrosion (Laabaissi et al., 2021).

Catalysis and Heterocyclic Chemistry

Naeimi and Foroughi (2016) described the use of ZnS nanoparticles as a catalyst for synthesizing benzodiazepine derivatives, including structures related to this compound. This research highlights the role of such compounds in the field of heterocyclic chemistry and the development of new synthetic methodologies (Naeimi & Foroughi, 2016).

Potential Antipsychotic Agents

Capuano et al. (2007) designed and synthesized derivatives of this compound as potential antipsychotic agents for treating schizophrenia. Their findings suggest that these compounds could be further explored for their therapeutic efficacy in mental health disorders (Capuano et al., 2007).

Antimalarial Drug Discovery

Sharma et al. (2020) conducted a study identifying novel inhibitors for 1-deoxy-D-xylulose-5-phosphate reductoisomerase, a potential drug target for malaria. Compounds including derivatives of this compound showed potent antagonistic activity, indicating their potential role in antimalarial drug discovery (Sharma et al., 2020).

Selective Butyrylcholinesterase Inhibitors

Mehrazar et al. (2019) synthesized benzodiazepine-1,2,3-triazole hybrid derivatives, including structures relatedto this compound. These compounds were found to be selective inhibitors of butyrylcholinesterase over acetylcholinesterase. One of the compounds showed submicromolar inhibitory activity, highlighting the potential of these derivatives in therapeutic applications, particularly in conditions where butyrylcholinesterase inhibition is desired (Mehrazar et al., 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

6-(2,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-25-13-10-11-14(19(12-13)26-2)21-20-17(8-5-9-18(20)24)22-15-6-3-4-7-16(15)23-21/h3-4,6-7,10-12,21-23H,5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIURNWKJBJKPEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2C3=C(CCCC3=O)NC4=CC=CC=C4N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-[4-(diethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926274.png)

![N-[(2-ethoxy-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3926275.png)

![3,5-dichloro-4-methoxy-N-{[4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide](/img/structure/B3926284.png)

![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B3926288.png)

![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-4-methoxybenzamide](/img/structure/B3926294.png)

![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B3926296.png)

![10-benzoyl-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926301.png)

![4-methyl-3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2,3-dihydrothiophene 1,1-dioxide;hydrobromide](/img/structure/B3926307.png)

![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-pyridin-3-ylacetamide](/img/structure/B3926318.png)

![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-ethoxyphenyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B3926340.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)-4-methylbenzenesulfonamide](/img/structure/B3926342.png)

![1-benzyl-4-{4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}piperazine](/img/structure/B3926343.png)

![1-(2-methoxyethyl)-6-oxo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3926347.png)